molecular formula C7H12N2O B1332903 3-tert-Butylisoxazol-5-amine CAS No. 59669-59-9

3-tert-Butylisoxazol-5-amine

Numéro de catalogue B1332903
Numéro CAS: 59669-59-9
Poids moléculaire: 140.18 g/mol
Clé InChI: APHNQOGPYLTSFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-tert-Butylisoxazol-5-amine is a chemical compound with the CAS Number 59669-59-9 . It has a molecular weight of 140.19 . The IUPAC name for this compound is 3-tert-butyl-5-isoxazolylamine .


Synthesis Analysis

The synthesis of isoxazoles, including 3-tert-Butylisoxazol-5-amine, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . In the presence of 2 equivalents of the base, 5-amino-3-(tert-butyl)isoxazole is formed in quantitative yield .


Molecular Structure Analysis

The InChI code for 3-tert-Butylisoxazol-5-amine is 1S/C7H12N2O/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3 . The InChI key is APHNQOGPYLTSFX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-tert-Butylisoxazol-5-amine has a molecular weight of 140.19 . The physical form of this compound is liquid .

Applications De Recherche Scientifique

Application 1: Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : “3-tert-Butylisoxazol-5-amine” has been used in the synthesis of new thiophene and thieno[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity against kinase enzymes .
  • Methods of Application or Experimental Procedures : The compounds were designed and synthesized, then scanned for their affinity for kinases . Molecular docking studies were performed, and the compounds were screened for their antiproliferative effects .
  • Results or Outcomes : The results were promising with affinity ranges from 46.7% to 13.3% . Some compounds resulted in higher cytotoxic effects than the reference standard against MCF-7 and HepG-2 . They induced significant early apoptosis compared to untreated control HT-29 cells, and four derivatives were more significant compared to untreated HepG-2 cells . One compound showed the highest autophagic induction among all compounds . The screened compounds showed inhibition activity ranging from 41.4% to 83.5% .

Application 2: Anti-Inflammatory Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : “3-tert-Butylisoxazol-5-amine” has been used in the synthesis of isoxazole derivatives, which have shown promising anti-inflammatory activity .
  • Methods of Application or Experimental Procedures : The compounds were designed and synthesized, then evaluated for their anti-inflammatory activity . The compounds with chloro or bromo substitutions on the phenyl ring exhibited significant anti-inflammatory activity and were more selective towards COX-2 enzyme .
  • Results or Outcomes : The results showed that the compounds with chloro or bromo substitutions on the phenyl ring exhibited significant anti-inflammatory activity .

Application 3: Antidepressant Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : “3-tert-Butylisoxazol-5-amine” has been used in the synthesis of isoxazole derivatives, which have shown promising antidepressant activity .
  • Methods of Application or Experimental Procedures : The compounds were designed and synthesized, then evaluated for their antidepressant activity . The compounds with various substitutions on the isoxazole ring were evaluated .
  • Results or Outcomes : The results showed that some of the isoxazole derivatives exhibited significant antidepressant activity .

Safety And Hazards

3-tert-Butylisoxazol-5-amine is associated with several hazard statements including H302, H315, H319, H335 . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Propriétés

IUPAC Name

3-tert-butyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHNQOGPYLTSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366513
Record name 3-tert-Butylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butylisoxazol-5-amine

CAS RN

59669-59-9
Record name 3-tert-Butylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydroxylamine sulfate (27.575 g, 0.168 mol) is added to a stirred solution of 4,4-dimethyl-3-oxopentanenitrile (20 g; 0.160 mol) and sodium hydroxide (26.24 g; 0.656 mol) in water (160 mL). The mixture is heated at reflux for 2 hours, then allowed to cool to room temperature and extracted with methylene chloride. The combined organics are washed with water, dried (Na2SO4), filtered and concentrated in vacuo to afford title compound as a white solid. ESI m/z 141 [M+H]+
Quantity
27.575 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.24 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an aqueous solution of sodium hydroxide solution (40.00 g, 1 mol, in 200 ml of water) was added hydroxylamine hydrochloride (24.00 g, 346 mmol) and pivaloylacetonitrile (40.00 g, 320 mmol). The resulting solution was stirred at 50° C. for 3 hrs. The reaction mixture cooled and the resultant white crystalline solid filtered, washed with water and dried to provide 3-t-butylisoxazol-5-amine as a white crystalline solid (34 g, yield 76% yield). 1H NMR (DMSO-d6) δ 6.41 (brs, 2H), 4.85 (s, 1H), 1.18 (s, 9H): LC-MS (ES, m/z, M+H) 141.3.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-Butylisoxazol-5-amine
Reactant of Route 2
3-tert-Butylisoxazol-5-amine
Reactant of Route 3
3-tert-Butylisoxazol-5-amine
Reactant of Route 4
3-tert-Butylisoxazol-5-amine
Reactant of Route 5
3-tert-Butylisoxazol-5-amine
Reactant of Route 6
3-tert-Butylisoxazol-5-amine

Citations

For This Compound
6
Citations
EI Elmongy, N Altwaijry, NGM Attallah, MM AlKahtani… - Pharmaceuticals, 2022 - mdpi.com
… by gentle heating chloroacetyl chloride with 3-tert-butylisoxazol-5-amine) for 4 h followed by … butylisoxazol-3-amine and 3-tert-butylisoxazol-5-amine in DCM resulted compounds 9a and …
Number of citations: 13 www.mdpi.com
EI Elmongy, NGM Attallah, N Altwaijry, MM AlKahtani… - Molecules, 2021 - mdpi.com
… -amine and 3-tert-butylisoxazol-5-amine in methylene chloride … -3-amine and 3-tert-butylisoxazol-5-amine, respectively, in … -3-amine and 3-tert-butylisoxazol-5-amine, respectively) in …
Number of citations: 8 www.mdpi.com
X Li, X Zhou, J Zhang, L Wang, L Long, Z Zheng, S Li… - Molecules, 2014 - mdpi.com
… 3-tert-Butylisoxazol-5-amine (25o) was prepared in good yield (88%) by condensation of pivaloylacetonitrile (37) and hydroxylamine hydrochloride (38) in alkaline aqueous sodium …
Number of citations: 17 www.mdpi.com
MW Rowbottom, R Faraoni, Q Chao… - Journal of medicinal …, 2012 - ACS Publications
The Ras/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in the regulation of cell growth, differentiation, and survival. Expression of …
Number of citations: 95 pubs.acs.org
Y Ge, W Sun, Y Chen, Y Huang, Z Liu… - The Journal of …, 2019 - ACS Publications
A highly chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds has been described. Both Wolff rearrangement and N–H insertion products can be …
Number of citations: 9 pubs.acs.org
M Aghazadeh Tabrizi, PG Baraldi, PA Borea… - Chemical …, 2016 - ACS Publications
The endocannabinoid system is represented by a group of neuromodulatory lipids and their receptors that are involved in a variety of physiological and pathological conditions. The …
Number of citations: 108 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.